5''-O-DMT-N6-methyl-2''-deoxyadenosine

Description

Overview of Nucleic Acid Modifications in Biological Systems

Nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), are fundamental macromolecules that carry the genetic blueprint for all known forms of life. wikipedia.orglongdom.org While composed of four canonical bases—adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) in DNA or uracil (B121893) (U) in RNA—these molecules are often chemically altered through various modifications. wikipedia.org These modifications are not mere decorations but constitute a critical layer of biological regulation, expanding the information potential of the genetic code. nih.govnumberanalytics.com

Enzyme-mediated chemical modifications can influence the flow of genetic information and are indispensable for regulating gene expression. nih.gov These alterations can affect the structure, stability, and interactions of nucleic acids, thereby influencing a wide array of cellular processes from gene regulation to protein synthesis. longdom.orgnumberanalytics.com In DNA, the most well-studied modification is 5-methylcytosine (B146107) (5mC), which plays a crucial role in epigenetic control, including transcription suppression, X-chromosome inactivation, and maintaining genomic stability. nih.govfrontiersin.orgfrontiersin.org

RNA molecules exhibit an even greater diversity of chemical modifications, with over 140 different types identified to date. nih.gov These modifications, such as N6-methyladenosine (m6A), pseudouridine (B1679824) (Ψ), and 5-methylcytosine (m5C), are found in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.govwikipedia.org They have profound effects on RNA fate, influencing processes like splicing, nuclear export, stability, and translation efficiency. nih.govnumberanalytics.com The study of these modifications has given rise to the field of epitranscriptomics, highlighting their dynamic and regulatory nature.

| Modification | Nucleic Acid | Primary Biological Role | Reference |

|---|---|---|---|

| 5-Methylcytosine (5mC) | DNA | Transcriptional silencing, genomic imprinting, X-chromosome inactivation. | frontiersin.org |

| N6-Methyladenine (6mA) | DNA | Host defense (prokaryotes), potential gene regulation and epigenetic inheritance (eukaryotes). | nih.gov |

| N6-Methyladenosine (m6A) | RNA (mRNA, lncRNA) | Influences mRNA stability, splicing, and translation. | nih.govwikipedia.org |

| Pseudouridine (Ψ) | RNA (tRNA, rRNA, snRNA) | Stabilizes RNA structure, modulates translation. | nih.gov |

Historical Context of N6-Methyladenine Discovery and Re-emergence in Eukaryotic Epigenetics

N6-methyladenine (6mA or N6-mA), a modification involving the addition of a methyl group to the sixth position of adenine, was first identified in the 1950s. nih.govresearchgate.net For decades, 6mA was primarily studied in prokaryotes, where it is a widespread and abundant modification. frontiersin.orgnih.gov In bacteria, its main function is to serve as a component of restriction-modification systems, which protect the host's DNA from foreign DNA by distinguishing "self" from "non-self". nih.govnih.gov It also plays roles in DNA replication, repair, and gene regulation in these organisms. frontiersin.orgnih.gov

The existence and significance of 6mA in eukaryotes were long debated. nih.gov Early reports were often met with skepticism, and the modification was considered to be either absent or present at undetectable levels in higher organisms. researchgate.net However, with the advent of highly sensitive detection technologies, such as single-molecule real-time (SMRT) sequencing and liquid chromatography-tandem mass spectrometry (LC-MS/MS), there has been a resurgence of interest in 6mA. nih.govresearchgate.net These advanced techniques have confirmed the presence of 6mA in the genomes of a diverse range of eukaryotes, including algae, worms, flies, plants, and even mammals, including humans. frontiersin.orgfrontiersin.orgnih.gov

This "re-emergence" has positioned 6mA as a potential new epigenetic mark in eukaryotes, analogous in importance to 5mC. nih.govresearchgate.net Unlike in prokaryotes, the levels of 6mA in most eukaryotes are relatively low. nih.gov Research has shown that 6mA is not randomly distributed but is found in specific genomic locations and is dynamically regulated by methyltransferase "writer" enzymes and demethylase "eraser" enzymes. nih.govnih.gov Emerging evidence suggests that eukaryotic 6mA is involved in various biological processes, including the regulation of gene expression, transposon activity, development, and stress responses. nih.govresearchgate.net

| Era | Key Finding | Significance | Reference |

|---|---|---|---|

| 1950s | Initial discovery of 6mA in bacteria. | Established the existence of adenine methylation in DNA. | nih.govresearchgate.net |

| 1960s-1980s | Elucidation of 6mA's role in prokaryotic restriction-modification systems. | Defined a major function of 6mA in bacterial immunity. | frontiersin.orgnih.gov |

| 2010s | Application of new, highly sensitive detection methods (e.g., SMRT-seq, LC-MS/MS). | Enabled the reliable detection of low-abundance 6mA in eukaryotes. | nih.gov |

| 2015-Present | Widespread identification of 6mA across various eukaryotic genomes (e.g., C. elegans, Drosophila, plants, mammals). | Confirmed 6mA as a conserved DNA modification in eukaryotes, sparking research into its functions. | frontiersin.orgnih.govnih.gov |

| Present | Ongoing research into the writers, erasers, and readers of 6mA and its role in gene regulation and disease. | Positions 6mA as a dynamic and functionally important epigenetic mark. | nih.govresearchgate.net |

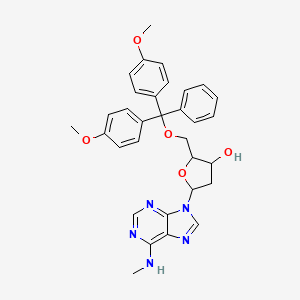

Definition and Significance of 5''-O-DMT-N6-methyl-2''-deoxyadenosine as a Research Tool for Oligonucleotide Synthesis

This compound is a chemically modified nucleoside that serves as a critical building block for the synthesis of custom DNA molecules (oligonucleotides) containing the N6-methyladenine modification. biosyn.com Its structure is specifically designed for use in the automated, solid-phase phosphoramidite (B1245037) method, which is the standard for chemical DNA synthesis. wikipedia.org

The name of the compound can be broken down to understand its function:

2''-deoxyadenosine: This is the core nucleoside, consisting of an adenine base linked to a deoxyribose sugar.

N6-methyl: This indicates that a methyl group is attached to the nitrogen atom at the 6th position of the adenine base, creating the specific epigenetic modification of interest.

5''-O-DMT: This refers to the 4,4'-dimethoxytrityl (DMT) group attached to the oxygen of the 5' hydroxyl group of the deoxyribose sugar. wikipedia.org The DMT group is a bulky acid-labile protecting group. wikipedia.orgatdbio.com Its primary role is to "cap" the 5' end of the nucleoside, preventing it from reacting during the chemical synthesis cycle until desired. researchgate.netbiotage.com During each step of oligonucleotide synthesis, which proceeds in the 3' to 5' direction, the DMT group on the growing DNA chain is removed with a weak acid to allow the next protected nucleoside phosphoramidite to be added. atdbio.combiotage.com

The significance of this compound lies in its role as a research tool. By incorporating this compound into synthetic DNA strands, scientists can create oligonucleotides with one or more 6mA modifications at precise locations. These custom-made DNA molecules are invaluable for:

Functional Studies: Investigating how 6mA at specific sites affects DNA structure, stability, and its interactions with proteins such as transcription factors or DNA repair enzymes.

Biophysical Analysis: Studying the impact of 6mA on the biophysical properties of the DNA double helix.

Development of Diagnostics and Therapeutics: Creating probes to detect 6mA in genomic DNA or designing therapeutic oligonucleotides where the modification might enhance stability or target recognition.

In essence, this protected nucleoside allows researchers to move from simply detecting 6mA to actively probing its functional consequences in a controlled experimental setting. nih.gov

| Component | Description | Function | Reference |

|---|---|---|---|

| N6-methyl-2''-deoxyadenosine | The core nucleoside containing the epigenetic mark of interest. | Allows for the site-specific incorporation of the 6mA modification into a synthetic DNA strand. | biosyn.com |

| 5''-O-DMT (Dimethoxytrityl) Group | A bulky protecting group attached to the 5'-hydroxyl of the sugar. | Prevents unwanted polymerization at the 5' end during synthesis. It is removed in a controlled manner to allow the stepwise addition of the next nucleotide. | wikipedia.orgatdbio.com |

| (Implicit) 3'-Phosphoramidite | The compound is typically converted into a phosphoramidite by modifying the 3'-hydroxyl group (not explicitly in the name but essential for synthesis). | The reactive phosphoramidite moiety enables the efficient coupling of the nucleoside to the 5'-hydroxyl of the growing oligonucleotide chain. | wikipedia.orgbiosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZZBPBWGABLJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of 5 O Dmt N6 Methyl 2 Deoxyadenosine

Chemical Synthesis Pathways for N6-Methyl-2''-deoxyadenosine Precursors

The journey to synthesizing 5''-O-DMT-N6-methyl-2''-deoxyadenosine begins with the preparation of its core nucleoside precursor, N6-methyl-2''-deoxyadenosine. Several synthetic routes have been established, primarily starting from commercially available 2'-deoxyadenosine (B1664071) or related purine (B94841) derivatives.

One common pathway involves the direct methylation of 2'-deoxyadenosine. This approach, however, requires careful control of reaction conditions to achieve selective methylation at the N6 position of the adenine (B156593) base, avoiding methylation at other reactive sites on the purine ring or the sugar moiety.

A more controlled and widely used method starts with a modified purine base. A key intermediate in this strategy is 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine. This compound can be synthesized from 2'-deoxyinosine. The 6-chloro group is a good leaving group, facilitating nucleophilic substitution by methylamine. This reaction directly installs the N6-methyl group, yielding N6-methyl-2''-deoxyadenosine. This method offers better regioselectivity and is often preferred for its efficiency and scalability.

Another approach involves the Dimroth rearrangement. This process can be utilized to convert N1-methylated adenosine (B11128) derivatives to the more stable N6-methylated isomers. While effective, this route can be more complex and may require additional protection and deprotection steps.

Functional Group Protection Strategies: The Role of 5'-O-Dimethoxytrityl (DMT) and N6-Acetyl Protection

To ensure the specific and controlled synthesis of oligonucleotides, reactive functional groups on the nucleoside must be temporarily blocked or "protected." In the synthesis of this compound phosphoramidite (B1245037), two key protecting groups are employed: the 5'-O-dimethoxytrityl (DMT) group and the N6-acetyl group.

The 5'-O-dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group that is selectively attached to the primary 5'-hydroxyl group of the deoxyribose sugar. biosynth.com Its primary function is to prevent the 5'-hydroxyl group from participating in unwanted side reactions during the phosphitylation of the 3'-hydroxyl group and subsequent oligonucleotide synthesis steps. biosearchtech.com The DMT group is crucial for the stepwise, 3' to 5' direction of solid-phase oligonucleotide synthesis. biosearchtech.com Its removal (detritylation) is typically achieved with a mild acid treatment, which regenerates the free 5'-hydroxyl group for the next coupling cycle. biosearchtech.com The steric hindrance provided by the DMT group also contributes to the specificity of the reactions. biosynth.com

The N6-acetyl group serves to protect the exocyclic amino group of the N6-methyladenine base. While the methyl group at the N6 position reduces the nucleophilicity of the exocyclic amine compared to adenosine, it can still undergo side reactions, particularly when using certain activators like 4,5-dicyanoimidazole (B129182) (DCI) during oligonucleotide synthesis. glenresearch.comglenresearch.com To prevent potential chain branching and other undesirable modifications, an acetyl group is introduced to temporarily cap the N6-amino function. glenresearch.com This protection is typically removed under basic conditions during the final deprotection of the synthesized oligonucleotide. Other protecting groups, such as benzoyl (Bz) or isobutyryl (Ib), are commonly used for the exocyclic amines of other nucleobases. medchemexpress.com

Phosphoramidite Formation and Activation Mechanisms

The cornerstone of modern automated oligonucleotide synthesis is the phosphoramidite method. This approach involves the conversion of the protected nucleoside into a highly reactive phosphoramidite monomer, which can then be efficiently coupled to the growing oligonucleotide chain.

The formation of the 5''-O-DMT-N6-acetyl-N6-methyl-2''-deoxyadenosine-3'-CE-phosphoramidite involves the reaction of the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, typically 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The resulting phosphoramidite is a stable compound that can be purified and stored until needed for synthesis.

During oligonucleotide synthesis, the phosphoramidite must be "activated" to become sufficiently reactive for coupling with the free 5'-hydroxyl group of the support-bound nucleoside. This activation is achieved by an acidic azole catalyst, with 1H-tetrazole being the traditional choice. The proposed mechanism involves the protonation of the diisopropylamino group of the phosphoramidite by the activator. glenresearch.comoup.com This is followed by the nucleophilic displacement of the protonated diisopropylamine (B44863) by the activator, forming a highly reactive tetrazolide intermediate. glenresearch.comoup.com This intermediate then rapidly reacts with the 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage. oup.com

More recently, alternative activators such as 4,5-dicyanoimidazole (DCI) have been introduced. DCI is less acidic but more nucleophilic than tetrazole, which can lead to faster coupling times and improved efficiency, particularly for sterically hindered or modified phosphoramidites. glenresearch.comoup.com The use of DCI can be particularly advantageous in large-scale synthesis where a lower excess of the phosphoramidite monomer is desirable. glenresearch.com

Optimization of Synthesis Protocols for High Purity and Yield in Research Settings

Achieving high purity and yield is paramount in the synthesis of modified oligonucleotides for research applications. Several factors can be optimized to enhance the efficiency of the synthesis of oligonucleotides containing this compound.

| Coupling Efficiency per Step | Overall Yield of a 20-mer Oligonucleotide | Overall Yield of a 50-mer Oligonucleotide |

| 98% | ~60% | ~36% |

| 99% | ~82% | ~61% |

| 99.5% | ~90% | ~78% |

To maximize coupling efficiency, several parameters can be adjusted:

Activator Choice and Concentration: As discussed, activators like DCI can offer faster and more efficient coupling compared to tetrazole. glenresearch.comoup.com Optimizing the concentration of the activator is also crucial.

Reagent Purity and Anhydrous Conditions: The phosphoramidite monomers and all solvents, particularly acetonitrile (B52724), must be of the highest purity and strictly anhydrous. biosearchtech.com Moisture can react with the activated phosphoramidite, leading to capping of the growing chain and reduced yield. biosyn.com

Coupling Time: The time allowed for the coupling reaction can be extended to ensure completion, especially for less reactive or sterically hindered phosphoramidites. biosearchtech.com

Phosphoramidite Concentration: Increasing the molar excess of the phosphoramidite monomer relative to the support-bound nucleoside can drive the coupling reaction to completion. biosearchtech.com

Capping and Oxidation: Following the coupling step, any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent cycles, which would result in deletion mutations. biosearchtech.comidtdna.com The newly formed phosphite triester linkage is then oxidized to the more stable phosphate (B84403) triester. idtdna.com Efficient capping and oxidation are essential to minimize the formation of truncated and incorrect sequences.

Post-Synthesis Processing: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed. idtdna.com The final product is then typically purified using methods such as high-performance liquid chromatography (HPLC) to isolate the full-length product from shorter, failed sequences. biofabresearch.com Optimization of deprotection conditions is necessary to avoid degradation of the oligonucleotide. trilinkbiotech.com

By carefully controlling these parameters, researchers can achieve high yields of pure oligonucleotides containing this compound, enabling a wide range of studies into the biological function of this important epigenetic modification.

Application of 5 O Dmt N6 Methyl 2 Deoxyadenosine in Oligonucleotide Synthesis for Research

Solid-Phase Oligonucleotide Synthesis Incorporating N6-Methyl-2''-deoxyadenosine

The site-specific incorporation of N6-methyl-2''-deoxyadenosine into synthetic DNA is achieved through the well-established method of solid-phase phosphoramidite (B1245037) chemistry. For this process, the 5''-O-DMT-N6-methyl-2''-deoxyadenosine nucleoside is first converted into a reactive building block, a 3'-phosphoramidite (e.g., 5'-O-DMT-N6-methyl-2'-deoxyadenosine 3'-CE phosphoramidite). This phosphoramidite is then used in an automated DNA synthesizer, which builds the oligonucleotide sequence step-by-step on a solid support, typically controlled pore glass (CPG).

The synthesis follows a four-step cycle for each nucleotide added:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide bound to the solid support. This exposes a free 5'-hydroxyl group, making it ready to react with the next incoming nucleotide. The orange-colored DMT cation released during this step is also used to quantify the efficiency of the previous coupling step.

Coupling: The activated this compound phosphoramidite is added to the reaction column. It couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, extending the DNA sequence by one base.

Capping: To prevent unreacted chains from elongating in subsequent cycles, any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked or "capped," typically using acetic anhydride.

Oxidation: The newly formed phosphite (B83602) triester linkage between the nucleotides is unstable. An oxidizing agent, usually an iodine solution, is used to convert it into a more stable phosphotriester linkage.

This four-step cycle is repeated for each nucleotide in the desired sequence. The N6-methyl-2''-deoxyadenosine phosphoramidite is simply introduced at the specific cycle corresponding to its desired position in the final oligonucleotide.

| Step | Process | Key Reagent/Component | Purpose |

|---|---|---|---|

| 1 | Deblocking | Dichloroacetic Acid | Removes the 5'-DMT protecting group to expose a reactive 5'-hydroxyl group. |

| 2 | Coupling | N6-methyl-2''-deoxyadenosine Phosphoramidite + Activator | Adds the modified base to the growing DNA chain. |

| 3 | Capping | Acetic Anhydride | Blocks unreacted chains to prevent the formation of deletion mutants. |

| 4 | Oxidation | Iodine Solution | Stabilizes the newly formed internucleotide linkage. |

Impact of N6-Methyl-2''-deoxyadenosine Incorporation on Oligonucleotide Duplex Stability and Hybridization

The introduction of an N6-methyladenine (m6A) modification into a DNA duplex has a measurable impact on its thermal stability. When the methylated adenine (B156593) is part of a standard Watson-Crick base pair with thymine (B56734) (T), the presence of the methyl group at the N6 position disrupts the hydrogen bonding. nih.govdocumentsdelivered.com This interference weakens the interaction between the base pairs, resulting in a destabilization of the DNA duplex. nih.gov

This destabilizing effect is quantified by a decrease in the melting temperature (Tm), which is the temperature at which half of the DNA duplex dissociates into single strands. Studies have consistently shown that an m6A:T pair is less stable than a standard A:T pair within a duplex. researchgate.net

Conversely, the effect of m6A can be stabilizing under different circumstances. When a methylated adenine is located at the terminal, unpaired end of a duplex (a "dangling end"), it can increase the duplex's stability. nih.govdocumentsdelivered.com This is attributed to enhanced stacking interactions, where the methyl group improves the hydrophobic and electrostatic interactions with the adjacent base pair. nih.gov The impact of m6A on stability is therefore highly context-dependent, varying with its position and pairing status within the oligonucleotide.

| Oligonucleotide Duplex Sequence | Modification | Melting Temperature (Tm) | Effect on Stability |

|---|---|---|---|

| 5'-CGC A GATTCG-3' 3'-GCG T CTAAGC-5' | Unmodified Adenine (A) | ~55.0 °C | Reference |

| 5'-CGC (m6A) GATTCG-3' 3'-GCG T CTAAGC-5' | N6-methyladenine (m6A) | ~53.5 °C | Destabilizing |

Illustrative data showing the typical destabilizing effect of an internal N6-methyladenine on the melting temperature (Tm) of a DNA duplex. Actual values may vary based on sequence and buffer conditions.

Strategies for Site-Specific Integration of N6-Methylated Adenine Analogues into Nucleic Acids

The primary and most effective strategy for the site-specific integration of N6-methylated adenine into nucleic acids is the use of this compound as a phosphoramidite building block in automated solid-phase synthesis. This method offers precise control over the oligonucleotide sequence, allowing the modified nucleotide to be placed at any desired position.

The process involves programming the DNA synthesizer to deliver the bottle containing the N6-methyl-2''-deoxyadenosine phosphoramidite solution to the synthesis column at the correct step in the sequence. For example, to synthesize the sequence 5'-G-A-T-(m6A)-C-A-3', the synthesizer would perform the standard synthesis cycles for Guanine (B1146940), Adenine, and Thymine. For the fourth base, it would be programmed to use the N6-methyl-2''-deoxyadenosine phosphoramidite. Following this specific incorporation, it would resume with the standard phosphoramidites for Cytosine and Adenine.

This direct, automated approach is highly efficient and is the standard for producing oligonucleotides with site-specific epigenetic marks for research purposes. It ensures high fidelity and allows for the creation of a wide variety of custom DNA probes and templates needed to study the specific biological functions of N6-methyladenine.

Utility in Mutagenic Studies Involving Methylation

Oligonucleotides containing site-specifically placed N6-methyl-2''-deoxyadenosine are invaluable tools for studying the biological consequences of this epigenetic mark, particularly in the context of mutagenesis and DNA repair. N6-methyladenine (m6A or 6mA) in DNA is not a mutagenic lesion itself but acts as an epigenetic signal that can influence cellular processes and affect genome stability. elifesciences.org

Researchers use synthetic oligonucleotides containing m6A to investigate several key areas:

DNA Damage Repair: Studies have shown that the cellular machinery for DNA repair can be influenced by the presence of m6A. The modification can be induced in response to DNA damage, and its presence helps recruit specific proteins, such as the m6A "reader" YTHDC1, to the site of the lesion. nih.govfrontiersin.org By using synthetic m6A-containing DNA templates, researchers can dissect the mechanisms by which this mark facilitates DNA repair pathways, including nucleotide excision repair (NER) and base excision repair (BER). elifesciences.orgnih.gov

DNA-Protein Interactions: The methyl group on adenine can alter the binding of proteins to DNA. Synthetic oligos are used in biochemical assays (like electrophoretic mobility shift assays) to determine whether the methylation of a specific adenine in a recognition sequence enhances or inhibits the binding of transcription factors, repair enzymes, or other DNA-binding proteins.

| Area of Study | Utility of m6A-Oligonucleotides | Biological Implication |

|---|---|---|

| DNA Damage Response | Serve as substrates to identify proteins (e.g., YTHDC1) that are recruited to m6A sites after damage. | Elucidating the signaling role of m6A in initiating DNA repair. frontiersin.org |

| Fidelity of DNA Synthesis | Act as templates for DNA polymerases to quantify the rate of misincorporation of damaged bases like 8-oxo-dGTP. | Demonstrating a direct role for m6A in preventing mutations during repair. nih.gov |

| Enzyme Activity | Used as substrates to test how m6A affects the efficiency of repair enzymes that act on or near the modification. | Understanding how epigenetic marks modulate the DNA repair machinery. |

Molecular Biology and Epigenetic Function of Dna N6 Methyladenine 6ma

Genomic Distribution and Abundance of 6mA in Diverse Eukaryotic Organisms

The presence and quantity of 6mA vary significantly across different eukaryotic species, and even within different tissues and developmental stages of the same organism. frontiersin.orgnih.gov While some unicellular eukaryotes exhibit high levels of 6mA, its abundance in multicellular organisms is generally much lower, leading to ongoing research and debate about its prevalence and function. nih.gov

Distribution Patterns in Model Organisms (e.g., Rice, Arabidopsis, C. elegans, Drosophila)

In model organisms, 6mA displays distinct distribution patterns, suggesting species-specific roles.

Rice (Oryza sativa) and Arabidopsis thaliana : In these plant models, 6mA is widely distributed and appears to be associated with actively expressed genes. frontiersin.orgnih.gov Studies in rice have shown 6mA levels ranging from 0.15% to 0.55%, with enrichment in promoters and exons. frontiersin.org In Arabidopsis, 6mA is found across the genome, enriched in pericentromeric regions, and its frequency correlates positively with gene expression levels. nih.gov In both species, 6mA peaks are predominantly found within gene bodies. nih.govresearchgate.net

Caenorhabditis elegans : This nematode worm shows a relatively broad and even distribution of 6mA across its genome. nih.gov The abundance of 6mA in C. elegans has been reported to be as high as 0.7% of total adenine (B156593). frontiersin.org Evidence suggests that 6mA may be involved in regulating gene expression across generations. nih.gov

Drosophila melanogaster : The fruit fly exhibits dynamic changes in 6mA levels during its development. frontiersin.org Levels peak in the early embryonic stage (around 0.07%) and decrease significantly later on. frontiersin.orgnih.gov Unlike the more uniform distribution in C. elegans, 6mA in Drosophila is notably enriched at transposable elements, hinting at a role in genome stability. nih.govnih.gov However, some studies suggest that initial reports of high 6mA levels might have been influenced by bacterial contamination, and the actual levels in the fly genome are very low. nih.gov

| Organism | Abundance (% of Adenine) | Genomic Distribution Characteristics |

|---|---|---|

| Rice (Oryza sativa) | 0.15% - 0.55% frontiersin.org | Enriched in promoters and exons, associated with active genes. frontiersin.org |

| Arabidopsis thaliana | Up to 0.048% frontiersin.org | Enriched in gene bodies and pericentromeric regions, correlates with gene expression. nih.gov |

| C. elegans | 0.01% - 0.7% nih.govfrontiersin.org | Broadly and evenly distributed across the genome. nih.gov |

| Drosophila melanogaster | ~0.001% - 0.07% nih.govfrontiersin.org | Enriched at transposable elements; levels are dynamic during embryogenesis. nih.govfrontiersin.org |

Investigation of 6mA in Mammalian Nuclear and Mitochondrial Genomes

The existence and function of 6mA in mammals have been subjects of intense research and some controversy. nih.gov

Nuclear Genome : The levels of 6mA in the mammalian nuclear genome are exceedingly low in most adult tissues, making it challenging to detect and study. nih.gov However, some studies report higher levels during specific processes like early development and in certain cancers, suggesting a potential regulatory role in these contexts. nih.gov The low abundance has led some researchers to question its functional significance in the nuclear genome of most mammalian cells. nih.gov

Mitochondrial Genome (mtDNA) : In stark contrast to the nucleus, mammalian mtDNA is significantly enriched with 6mA. nih.govresearchgate.net Levels in mtDNA can be over a thousand times higher than in the nuclear genome. nih.govresearchgate.net This enrichment suggests a specific and important function within the mitochondria. Research indicates that 6mA in mtDNA can be dynamically regulated, for example, increasing under hypoxic conditions, and may play a role in controlling mitochondrial gene expression and replication. nih.govresearchgate.netresearchgate.net

Sequence Context and Motif Enrichment for 6mA Modification Sites

The enzymatic machinery that deposits 6mA often recognizes specific DNA sequences, known as motifs.

Common Motifs : A frequently identified motif for 6mA modification, particularly in plants, is the GAGG sequence. nih.gov Other motifs, such as AGGYANY, ATNTRGCA, and AYCGA, have also been reported. researchgate.net In Arabidopsis and other plants, the RAGGY motif (where R is a purine (B94841) and Y is a pyrimidine) is common. researchgate.net

Significance : The enrichment of 6mA at specific motifs suggests a targeted modification process. nih.gov For instance, the presence of 6mA in promoter regions, such as the TATA box, may directly influence the binding of transcription factors and RNA polymerase, thereby regulating gene expression. nih.gov The sequence context is crucial for the recognition by "writer" enzymes that install the methyl mark.

Enzymatic Regulation of DNA 6mA Modification: "Writers" and "Erasers"

Like other epigenetic marks, the level of 6mA is dynamically regulated by two families of enzymes: methyltransferases that add the methyl group ("writers") and demethylases that remove it ("erasers"). frontiersin.org

Identification and Characterization of DNA Adenine Methyltransferases (e.g., AMT1, AMT6, AMT7, METTL3, N6AMT1)

The enzymes responsible for depositing 6mA on DNA belong primarily to the MT-A70 family of methyltransferases. frontiersin.org

Eukaryotic Methyltransferases : In eukaryotes, several 6mA methyltransferases have been identified. In the unicellular organism Tetrahymena thermophila, a complex involving the catalytic subunit AMT1, along with AMT6 or AMT7, is responsible for maintaining 6mA levels. nih.govresearchgate.netbiorxiv.org These complexes show distinct properties and genomic distributions, suggesting specialized functions. researchgate.netresearchgate.net

Mammalian Methyltransferases : In mammals, METTL3, well-known for its role in RNA m6A methylation, has also been implicated in DNA 6mA methylation. nih.gov Another enzyme, N6AMT1, has been proposed as a DNA 6mA "writer" in the human genome. sci-hub.se METTL4 has been identified as a potential methyltransferase for 6mA in mammalian mitochondrial DNA. researchgate.net The identification and characterization of these enzymes are key to understanding how 6mA patterns are established and maintained. frontiersin.org

Mechanisms of 6mA Demethylation by AlkB Homologs (e.g., ALKBH4)

The removal of 6mA is carried out by demethylases, primarily from the AlkB family of dioxygenases. nih.gov

AlkB Homologs : These enzymes are dependent on iron (Fe(II)) and α-ketoglutarate to catalyze the removal of the methyl group from adenine. sci-hub.se The process involves the oxidation of the methyl group, leading to an unstable intermediate that spontaneously degrades, restoring the adenine to its unmethylated state and releasing formaldehyde (B43269). frontiersin.org

Specific Erasers : In Drosophila, a TET homolog called DMAD has been identified as a 6mA demethylase. frontiersin.org In mammals, several AlkB homologs, including ALKBH1 and ALKBH4, have been shown to function as 6mA demethylases. frontiersin.orgnih.gov For example, ALKBH4 has been shown to act as a DNA 6mA demethylase, and its upregulation can lead to a decrease in global 6mA levels. nih.gov The activity of these "erasers" provides a mechanism for the dynamic regulation of 6mA, allowing cells to alter their epigenetic landscape in response to developmental or environmental signals.

| Role | Enzyme Family | Examples | Function |

|---|---|---|---|

| "Writers" (Methyltransferases) | MT-A70 Family | AMT1, AMT6, AMT7 (in Tetrahymena) researchgate.netresearchgate.net | Establish and maintain 6mA patterns on DNA. nih.gov |

| METTL3 nih.gov | Primarily an RNA methyltransferase, also implicated in DNA 6mA. | ||

| N6AMT1 sci-hub.se | Proposed DNA 6mA methyltransferase in humans. | ||

| METTL4 researchgate.net | Potential methyltransferase for 6mA in mammalian mtDNA. | ||

| "Erasers" (Demethylases) | AlkB Homologs | ALKBH4 frontiersin.orgnih.gov | Remove the methyl group from 6mA through an oxidative process. frontiersin.org |

Cofactor Requirements and Catalytic Principles of 6mA Modifying Enzymes

The dynamic regulation of DNA N6-methyladenine (6mA) is orchestrated by a class of enzymes known as "writers" (methyltransferases) and "erasers" (demethylases), each with specific cofactor requirements and catalytic mechanisms. nih.gov

Writer Enzymes (Methyltransferases): In both prokaryotes and eukaryotes, the addition of a methyl group to the N6 position of adenine is primarily catalyzed by DNA adenine methyltransferases. thegreerlab.com These enzymes predominantly utilize S-adenosylmethionine (SAM or AdoMet) as the methyl donor. thegreerlab.comresearchgate.net The catalytic process involves the transfer of the methyl group from SAM to the target adenine base, resulting in the formation of 6mA in the DNA and S-adenosylhomocysteine (SAH) as a byproduct. researchgate.net While SAM is the principal methyl donor, the existence of alternative donors has not been entirely ruled out. thegreerlab.com In mammals, enzymes such as METTL4 have been identified as potential 6mA methyltransferases. nih.govnih.gov

Eraser Enzymes (Demethylases): The removal of adenine methylation is an oxidative process catalyzed by demethylases, most notably members of the AlkB family of dioxygenases. thegreerlab.com These enzymes are dependent on iron (Fe(II)) and α-ketoglutarate as cofactors. thegreerlab.comresearchgate.net The catalytic mechanism involves the oxidation of the methyl group, leading to an unstable intermediate (N6-hydroxymethyladenine), which then spontaneously decomposes to release formaldehyde and restore the unmodified adenine base. researchgate.netacs.org In mammals, ALKBH1 has been identified as a DNA 6mA demethylase. nih.govnih.govnih.gov Another potential pathway for 6mA removal involves its conversion to hypoxanthine (B114508) by a deaminase, followed by base excision repair. thegreerlab.com

| Enzyme Class | Function | Primary Cofactor(s) | Catalytic Principle | Example Enzyme |

| Methyltransferase ("Writer") | Adds methyl group to adenine | S-adenosylmethionine (SAM) | Transfer of a methyl group | METTL4 nih.gov |

| Demethylase ("Eraser") | Removes methyl group from 6mA | Fe(II), α-ketoglutarate | Oxidative demethylation | ALKBH1 nih.govnih.gov |

Functional Significance of DNA 6mA in Gene Regulation

N6-methyladenine is an important epigenetic mark that plays a diverse and significant role in regulating gene expression and maintaining genome integrity across various organisms, from bacteria to eukaryotes. nih.govnih.govfrontiersin.org Unlike the well-studied 5-methylcytosine (B146107) (5mC), which is often associated with gene silencing, 6mA's function is more context-dependent, sometimes activating and sometimes repressing gene activity. frontiersin.orgnih.govmdpi.comnih.gov Its presence can influence DNA structure, destabilizing the DNA helix and affecting base stacking, which in turn can alter the binding of regulatory proteins. thegreerlab.com

Influence of 6mA on Gene Transcription and Expression Dynamics

The effect of 6mA on gene transcription is not uniform and appears to depend on its genomic location and the organism.

Active Gene Expression: In several organisms, including Chlamydomonas, rice, and fungi, 6mA is associated with actively transcribed genes. frontiersin.orgnih.gov In Chlamydomonas, 6mA is highly enriched around transcription start sites (TSS) of active genes, suggesting a role in initiating or facilitating transcription. nih.gov Studies in plants have shown that 6mA enrichment around the TSS is positively correlated with gene expression levels. mdpi.com

Repressive Roles: Conversely, in some contexts, 6mA can suppress gene expression. For instance, methylation in promoter regions has been shown to inhibit the expression of certain genes in embryonic chicken development. nih.gov In mammals, 6mA marks have been negatively correlated with the expression of young, full-length L1 transposable elements and adjacent protein-coding genes. nih.gov

Location-Dependent Effects: The position of the 6mA mark within a gene is critical to its function. Methylation within the gene body has been observed to significantly increase gene expression in some studies, whereas promoter methylation tends to be inhibitory. nih.gov This indicates that 6mA may regulate gene expression through different mechanisms depending on whether it is located in a promoter, exon, or intron. nih.gov

| Organism/System | Location of 6mA | Observed Effect on Gene Expression |

| Chlamydomonas nih.gov | Enriched around Transcription Start Sites (TSS) | Positive correlation; marks active genes |

| Rice, Fungi frontiersin.org | Gene bodies | Promotes gene expression |

| Embryonic Chicken nih.gov | Promoter regions | Inhibition of expression |

| Embryonic Chicken nih.gov | Gene body regions | Increased gene expression |

| Mammalian L1 Elements nih.gov | Intergenic regions, L1 elements | Negative correlation with expression |

Role of 6mA in DNA Replication Processes

In prokaryotes, 6mA plays a well-established role in the regulation of DNA replication and mismatch repair. frontiersin.org It helps distinguish the parental DNA strand from the newly synthesized strand, guiding the mismatch repair machinery to correct errors on the new strand. frontiersin.org While its function in eukaryotic replication is less clear, emerging evidence suggests its involvement. thegreerlab.com The presence of 6mA can affect the activity of DNA polymerases; for example, it has been shown to inhibit DNA replication by human DNA Polymerase iota. researchgate.net Furthermore, some studies suggest that in eukaryotes, 6mA could be involved in regulating the cell cycle through the direct regulation of gene expression rather than by marking replication origins as in bacteria. thegreerlab.com

Contribution of 6mA to Genome Stability and DNA Repair Pathways

Recent findings have established a crucial role for 6mA in maintaining genome stability in mammalian cells. nih.gov The modification appears to be dynamically regulated in response to DNA damage.

DNA Damage Response: In human cells, the N6-adenosine methyltransferase METTL3 and its product, 6mA, are required to overcome the cytotoxicity caused by base-damaging agents like floxuridine, which incorporates uracil (B121893) into DNA. nih.gov Following treatment with such agents, 6mA forms nuclear foci, indicating its accumulation at sites of DNA damage. nih.gov

Facilitating Repair: The presence of METTL3 and 6mA is necessary for the efficient repair of various DNA lesions. nih.gov This suggests that 6mA may act as a signal to recruit or facilitate the action of DNA repair machinery, thereby promoting genome stability. nih.govfrontiersin.org In plants, genes methylated with 6mA have been found to be enriched in functions related to chromosome organization and DNA damage repair. mdpi.com

Interaction of 6mA with RNA Polymerase II Transcription Elongation

There is a strong association between 6mA and genes transcribed by RNA Polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes and many non-coding RNAs in eukaryotes. In the ciliate Tetrahymena, 6mA is abundantly present in the transcriptionally active macronucleus and is specifically associated with Pol II-transcribed genes, consistent with its role as a mark of active chromatin (euchromatin). researchgate.net Recent research also suggests a model where 6mA deposition is linked with the release of paused RNA Polymerase II, which is an important step in stimulating high levels of gene expression. nih.gov While much of the research on methylation's impact on Pol II pausing has focused on RNA m6A, the close association of DNA 6mA with Pol II-transcribed genes suggests a direct or indirect role in regulating the transcription elongation process. researchgate.netnih.gov

"Reader" Proteins and Molecular Recognition of DNA 6mA

For an epigenetic mark like 6mA to exert its biological function, it must be recognized by specific proteins known as "readers." nih.govnih.gov These reader proteins bind to the methylated base and translate the chemical mark into a functional outcome, such as recruiting other proteins or altering chromatin structure. nih.govfrontiersin.org

While the field of RNA m6A readers is well-established, with proteins containing YTH domains being the most prominent examples, the identification of DNA 6mA readers is an active area of research. nih.govfrontiersin.orgmdpi.com

Identified DNA 6mA Readers:

In Drosophila, a protein from the Fox family called Jumu has been found to recognize and bind 6mA-modified DNA, playing a role in regulating early embryogenesis. frontiersin.org

In human mitochondria, single-stranded DNA-binding protein 1 (SSBP1) , which contains a YTH domain, is considered a 6mA reader that preferentially binds to single-stranded DNA regions enriched with 6mA. nih.govfrontiersin.org

Mechanism of Action: Reader proteins can influence gene expression and other DNA-based processes in several ways. For example, the binding of a reader might recruit transcriptional activators or repressors. Alternatively, the 6mA mark itself can directly prevent the binding of certain proteins. It has been shown that 6mA can antagonize the binding of SATB1 , a key chromatin organizer, to specific DNA regions, thereby regulating chromatin structure. researchgate.netfrontiersin.org

The discovery and characterization of more DNA 6mA reader proteins are critical to fully understanding the downstream pathways through which this epigenetic modification functions. nih.govguidetopharmacology.org

| Reader Protein | Organism/System | Function |

| Jumu frontiersin.org | Drosophila | Recognizes 6mA to regulate embryogenesis |

| SSBP1 nih.govfrontiersin.org | Human Mitochondria | Binds 6mA-enriched single-stranded DNA |

| SATB1 (Antagonized by 6mA) researchgate.netfrontiersin.org | Mammalian Cells | Chromatin organization; binding is repelled by 6mA |

Identification of Proteins Interacting Specifically with 6mA-Modified DNA

The functional consequences of 6mA modification are primarily determined by the recruitment of specific binding proteins, or "readers," that recognize the methylated adenine. nih.govfrontiersin.org The identification of these proteins is crucial to understanding the regulatory pathways governed by 6mA. Various experimental techniques have been employed to discover these reader proteins. One common method is the RNA pull-down assay, which uses a 6mA-modified RNA or DNA sequence as "bait" to capture interacting proteins from cellular extracts. nih.gov The subsequent identification of these captured proteins, often through mass spectrometry, reveals potential 6mA readers. nih.gov

High-throughput sequencing techniques have also been instrumental. By comparing the binding sites of known RNA-binding proteins with the locations of 6mA modifications across the transcriptome, researchers can identify proteins whose binding correlates with the presence of this epigenetic mark. nih.gov This approach led to the identification of hnRNPA2B1 as a reader protein. nih.gov

The YT521-B homology (YTH) domain-containing family of proteins were the first and are the most extensively studied class of 6mA readers. frontiersin.orgwikipedia.org Other identified readers include insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) and heterogeneous nuclear ribonucleoproteins (HNRNPs). frontiersin.orgwikipedia.org While much of the initial research focused on N6-methyladenosine in RNA (m6A), these findings provide a framework for identifying and characterizing readers of 6mA in DNA. For instance, mutations in the potential 6mA reader HNRNPA2B1 have been linked to neurodegeneration. wikipedia.org More recently, studies in neurons have identified proteins like serine-/arginine-rich splicing factor 7 (SRSF7) and RNA-binding motif-containing protein 45 (RBM45) as novel m6A-binding proteins, suggesting a wider range of reader proteins with diverse functions. duke.edu

| Protein Family | Specific Proteins | Key Functions | Identification Method |

|---|---|---|---|

| YTH Domain Family | YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2 | Regulate mRNA stability, translation, and splicing. wikipedia.orgnih.gov | RNA pull-down, sequencing |

| IGF2BP Family | IGF2BP1, IGF2BP2, IGF2BP3 | Promote mRNA stability and translation. wikipedia.org | Sequencing, functional assays |

| HNRNP Family | hnRNPA2B1 | Influence RNA processing. nih.gov | High-throughput sequencing overlap |

| SRSF Family | SRSF7 | Binds to exon-intron junctions, regulates gene expression. duke.edu | Proteomic screening |

| RBM Family | RBM45 | Binds to intronic regions, involved in pre-mRNA processing. duke.edu | Proteomic screening |

Structural Basis of 6mA Recognition by Effector Proteins

The specific recognition of 6mA by reader proteins is determined by their unique three-dimensional structures. X-ray crystallography studies have provided detailed insights into how these proteins bind to the methylated base, particularly for the well-characterized YTH domain. nih.govnih.gov

The core of the 6mA recognition mechanism by YTH domains is a conserved aromatic cage. nih.govcolumbia.edu This cage is a small, hydrophobic pocket formed by the side chains of two or three aromatic amino acid residues, typically tryptophan and tyrosine. nih.govcolumbia.edu When a 6mA-containing nucleic acid binds to the YTH domain, the methylated adenine base inserts directly into this deep pocket. columbia.edu

The 6-methylamino group of the adenine is specifically recognized within this cage. The planar aromatic rings of the tryptophan and tyrosine residues sandwich the methylated N6 group through favorable hydrophobic and van der Waals interactions. columbia.edu The methyl group itself is oriented toward another tryptophan residue within the pocket, further stabilizing the interaction. nih.govcolumbia.edu This precise fit and the favorable energetic interactions within the aromatic cage are what confer the high specificity of the YTH domain for methylated adenine over unmethylated adenine. nih.gov Mutations of the key aromatic residues within this pocket can abolish the ability of the YTH domain to bind to 6mA-containing nucleic acids, confirming the functional importance of this structural motif. columbia.edu While YTHDC1 exhibits some sequence preference for the nucleotide preceding the 6mA, most other YTH domains recognize the methylated adenine largely independently of the surrounding sequence context. nih.gov

| Structural Feature | Description | Key Amino Acid Residues | Mechanism of Interaction |

|---|---|---|---|

| Aromatic Cage | A hydrophobic pocket that accommodates the methylated adenine base. nih.govcolumbia.edu | Tryptophan (Trp), Tyrosine (Tyr) | Hydrophobic and van der Waals interactions. columbia.edu |

| Methyl Group Binding | The methyl group of 6mA is positioned towards a specific residue. columbia.edu | Tryptophan (Trp) | Stabilizes the binding of the methylated base. nih.gov |

| Backbone Interactions | The protein makes additional contacts with the phosphate (B84403) backbone of the nucleic acid. | Various charged/polar residues | Electrostatic interactions that position the nucleic acid for 6mA recognition. |

Signal Transduction Pathways Mediated by 6mA Reader Proteins

The binding of reader proteins to 6mA sites on DNA and RNA acts as a switch, initiating a cascade of downstream events that modulate various signal transduction pathways. nih.govresearchgate.net This regulation occurs because reader proteins can influence every stage of an RNA molecule's life, including its processing, nuclear export, stability, and translation into protein. nih.govresearchgate.net By controlling the expression levels of key signaling proteins, the 6mA modification can impact fundamental cellular processes like proliferation, apoptosis, and metabolic reprogramming. nih.gov

Several major signaling pathways are known to be influenced by 6mA modification and its readers. These include:

PI3K/AKT Pathway: This pathway is crucial for cell growth and survival. The 6mA modification can regulate the processing of microRNAs that target components of this pathway, thereby influencing its activity. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and differentiation. Regulation of mRNA stability by 6mA readers can alter the expression of key kinases within this cascade. nih.gov

TGF-β Pathway: The transforming growth factor-beta pathway plays a complex role in cell fate decisions. The expression of components of this pathway can be modulated by 6mA-dependent RNA decay. nih.govnih.gov

p53 Signaling: The tumor suppressor p53 is a central regulator of the cell cycle and apoptosis. Silencing the 6mA methyltransferase complex has been shown to affect gene expression and splicing patterns that result in the modulation of the p53 pathway. wikipedia.org

Dopamine (B1211576) Signaling: In the brain, 6mA has been implicated in neuronal disorders. The cognate dopamine signaling pathway appears to be dependent on the correct methylation of key signaling transcripts, highlighting a role for 6mA in neurobiology. wikipedia.org

Dysregulation of 6mA modification and the function of its reader proteins have been increasingly linked to human diseases, particularly cancer. nih.govresearchgate.net For example, by altering the stability of mRNAs for oncogenes like MYC or tumor suppressor genes like PTEN, the 6mA machinery can either promote or inhibit cancer cell proliferation. wikipedia.orgnih.gov This intricate layer of gene regulation underscores the importance of 6mA and its effector proteins as critical nodes in the cellular signaling network. nih.gov

Comparative Analysis: Dna N6 Methyladenine 6ma Versus Rna N6 Methyladenosine M6a

Distinctions in Biological Contexts and Regulatory Mechanisms

N6-methyladenine (6mA) in DNA has been a long-known modification in prokaryotes, where it plays a role in the restriction-modification system, DNA replication, and repair. frontiersin.org In eukaryotes, the presence and function of 6mA have been more debated, but recent studies have identified it as a dynamic epigenetic mark in various organisms, from unicellular eukaryotes to mammals. frontiersin.orgnih.gov In eukaryotes, 6mA is implicated in processes such as gene expression regulation, transposon silencing, and neurodevelopment. nih.govnih.gov

On the other hand, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species. nih.govnih.govspandidos-publications.com The regulation of m6A is a dynamic process that influences nearly every aspect of RNA metabolism, including splicing, nuclear export, stability, and translation. frontiersin.orgspandidos-publications.comnih.govoup.com This epitranscriptomic mark is crucial for a wide range of biological processes, including cell differentiation, embryonic development, and the stress response. nih.gov

The regulatory mechanisms for both modifications involve a triad of proteins: "writers" that install the methyl group, "erasers" that remove it, and "readers" that recognize the methylated base and mediate its downstream effects. frontiersin.orgnih.govnih.gov

Table 1: Comparison of Biological Contexts and Regulatory Mechanisms of 6mA and m6A

| Feature | DNA N6-Methyladenine (6mA) | RNA N6-Methyladenosine (m6A) |

| Primary Location | Genomes of prokaryotes and eukaryotes. | Primarily mRNA and other non-coding RNAs in eukaryotes. nih.govnih.govspandidos-publications.com |

| Key Biological Roles | Restriction-modification (prokaryotes), gene regulation, transposon silencing, neurodevelopment (eukaryotes). frontiersin.orgnih.govnih.gov | RNA splicing, nuclear export, stability, translation, cell differentiation, development. frontiersin.orgnih.govspandidos-publications.comnih.govoup.com |

| "Writers" (Methyltransferases) | e.g., DAMT-1, METTL4, N6AMT1. nih.govmdpi.com | METTL3/METTL14 complex, METTL16. frontiersin.orgresearchgate.netmdpi.com |

| "Erasers" (Demethylases) | e.g., ALKBH1, FTO. nih.govmdpi.com | FTO, ALKBH5. mdpi.comnih.govmdpi.com |

| "Readers" (Binding Proteins) | e.g., YTHDF family proteins have been suggested to bind 6mA. nih.gov | YTH domain-containing proteins (YTHDF1-3, YTHDC1-2), IGF2BP proteins, HNRNP proteins. mdpi.comfrontiersin.orgnih.govresearchgate.netlife-science-alliance.org |

Shared and Unique Enzyme Families for Adenine (B156593) Methylation in DNA and RNA

The enzymes responsible for adding and removing the methyl group on adenine share some similarities but also have distinct specificities for either DNA or RNA.

The "writers" of 6mA in DNA in eukaryotes are still being fully elucidated, but enzymes like DAMT-1 (in C. elegans) and METTL4 are part of the MT-A70 family of methyltransferases. frontiersin.orgnih.gov N6AMT1 has also been proposed as a mammalian 6mA methyltransferase. mdpi.com For m6A in RNA, the primary methyltransferase is a complex of METTL3 and METTL14, which also belong to the MT-A70 superfamily. frontiersin.orgresearchgate.netmdpi.com METTL16 is another writer enzyme for specific RNA substrates. researchgate.net

The "erasers" for both 6mA and m6A belong to the AlkB family of dioxygenases. ALKBH1 has been identified as a key demethylase for 6mA in DNA. nih.govmdpi.com Interestingly, the fat mass and obesity-associated protein (FTO), initially identified as an m6A demethylase, has also been shown to demethylate 6mA in DNA. nih.gov ALKBH5 is another prominent m6A demethylase in RNA. mdpi.comnih.govmdpi.com

The "readers" of m6A are well-characterized and include the YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2), which recognize the m6A mark and recruit other factors to influence RNA fate. mdpi.comfrontiersin.orgnih.govresearchgate.netlife-science-alliance.org While the readers for 6mA in DNA are less understood, some studies suggest that YTH domain proteins may also recognize 6mA in a DNA context. nih.gov

Table 2: Key Enzymes in Adenine Methylation

| Enzyme Type | DNA (6mA) | RNA (m6A) |

| Methyltransferases ("Writers") | DAMT-1, METTL4, N6AMT1 frontiersin.orgnih.govmdpi.comnih.gov | METTL3/METTL14 complex, METTL16 frontiersin.orgresearchgate.netmdpi.com |

| Demethylases ("Erasers") | ALKBH1, FTO nih.govmdpi.com | FTO, ALKBH5 mdpi.comnih.govmdpi.com |

| Binding Proteins ("Readers") | YTHDF family (proposed) nih.gov | YTHDF1-3, YTHDC1-2, IGF2BPs, HNRNPs mdpi.comfrontiersin.orgnih.govresearchgate.netlife-science-alliance.org |

Interplay between DNA 6mA and RNA m6A Modifications in Cellular Processes

Emerging evidence suggests a complex interplay, or "crosstalk," between DNA 6mA and RNA m6A modifications in regulating cellular processes. nih.gov This interplay can occur at multiple levels. For instance, the levels of the shared demethylase FTO could coordinately regulate the abundance of both 6mA and m6A, creating a link between epigenetic and epitranscriptomic regulation.

Furthermore, recent studies have shown that RNA m6A modifications can influence chromatin structure and DNA methylation patterns. wenglab.cnnih.govfrontiersin.org For example, m6A-modified RNAs can interact with chromatin-modifying enzymes and guide their activity to specific genomic loci. One study revealed that the m6A reader YTHDC2 can recruit the DNA demethylase TET1 to specific transposable elements, leading to their demethylation and activation. nih.govfrontiersin.orgbiorxiv.org This demonstrates a direct mechanism by which an RNA modification can influence the DNA methylome.

The interplay is also evident in the shared enzymatic machinery. The discovery that FTO can act on both DNA and RNA suggests a potential for coordinated regulation of gene expression at both the DNA and RNA levels. nih.gov Changes in cellular metabolism that affect the levels of S-adenosylmethionine (SAM), the universal methyl donor, could globally impact both 6mA and m6A levels, thereby influencing a wide range of cellular processes.

Advanced Methodologies for Detection and Quantification of N6 Methylated Nucleosides

Mass Spectrometry-Based Approaches for 6mA Profiling

Mass spectrometry (MS) has become a cornerstone for the precise analysis of nucleic acid modifications. The utility of 5''-O-DMT-N6-methyl-2''-deoxyadenosine is particularly evident in these approaches, where it enables the creation of standards and controls necessary for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nucleoside Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the accurate quantification of nucleosides, including 6mA, from biological samples. biorxiv.orgfrontiersin.org The method involves enzymatic digestion of DNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. nih.gov

The fundamental requirement for accurate quantification is the use of a pure, stable analytical standard to generate a calibration curve. This is a primary application of this compound. After deprotection of the dimethoxytrityl (DMT) group, the resulting N6-methyl-2'-deoxyadenosine is used to create a series of standard solutions of known concentrations. thermofisher.com These standards are analyzed by LC-MS/MS to establish a linear relationship between concentration and signal intensity, against which the amount of 6mA in an unknown biological sample can be precisely calculated. nih.govnih.gov The high purity (≥98%) of commercially available this compound ensures the accuracy of these calibration curves. bioglyco.com

High-Resolution Mass Spectrometry and Isotope Labeling Techniques (e.g., NAIL-MS)

High-resolution mass spectrometry offers enhanced specificity, allowing for the differentiation of molecules with very similar masses. mdpi.com This is crucial for distinguishing 6mA from other isobaric or near-isobaric modifications. To further improve quantitative accuracy, stable isotope labeling techniques are employed.

One such advanced method is Nucleic Acid Isotope Labeling coupled with Mass Spectrometry (NAIL-MS). nih.gov This technique involves metabolically labeling nucleic acids in cultured cells with stable isotopes (e.g., ¹³C, ¹⁵N). The "heavy" labeled nucleic acids from the cells are then mixed with "light," unlabeled standards for precise relative and absolute quantification.

The synthesis of these essential isotopically labeled standards often begins with precursor molecules like this compound. innotope.at By using isotopically enriched reagents during the synthesis of the nucleoside itself or by incorporating it into a synthetic oligonucleotide, researchers can produce the necessary "heavy" internal standards for quantification. These standards co-elute with the analyte from the biological sample but are distinguished by their mass, allowing for correction of any sample loss or matrix effects during preparation and analysis. nih.gov

Challenges in Quantitative Analysis of Low-Abundance Modifications and Artifacts

A significant challenge in the study of 6mA, particularly in mammals, is its extremely low abundance, which can be near the detection limit of even sensitive instruments. nih.govnih.gov This low prevalence makes the analysis susceptible to artifacts and background noise, including potential contamination from bacterial DNA, which often has much higher levels of 6mA. nih.gov

Accurate quantification of such low-level modifications demands robust and reliable analytical methods, which are critically dependent on high-purity standards. The use of well-characterized synthetic standards derived from this compound helps establish the lower limit of quantification (LLOQ) and ensures that the detected signals are genuine and not analytical artifacts. researchgate.netnih.gov By providing a clean, unambiguous signal at a known mass-to-charge ratio and retention time, these standards allow researchers to optimize instrument parameters and analytical protocols to maximize sensitivity and specificity for trace-level detection. mdpi.comiu.edu

High-Throughput Sequencing Technologies for 6mA Mapping

While mass spectrometry provides global quantification of 6mA, high-throughput sequencing technologies are employed to map the specific locations of this modification across the genome. In this context, this compound is indispensable for creating synthetic DNA controls to validate these mapping technologies.

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) and its Variants

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) is an affinity-based enrichment method used to map DNA modifications genome-wide. cd-genomics.com The technique involves fragmenting genomic DNA and then using an antibody specific to the modification of interest—in this case, 6mA—to immunoprecipitate the DNA fragments containing the mark. These enriched fragments are then sequenced and mapped to a reference genome to identify methylated regions. nih.govnih.gov

Single-Molecule Real-Time (SMRT) Sequencing for Direct 6mA Detection

Single-Molecule Real-Time (SMRT) sequencing offers a revolutionary approach to detecting DNA modifications directly, without the need for antibodies or chemical conversions. nih.govpacb.com This technology observes the kinetics of a DNA polymerase as it incorporates nucleotides into a growing DNA strand in real-time. The presence of a modified base, such as 6mA, in the template strand causes a characteristic pause in the polymerase's activity. labonline.com.au This pause results in a measurable change in the interpulse duration (IPD), the time between successive nucleotide incorporations, allowing for the direct identification of the modified base and its precise location. nih.govpacb.com

The development and validation of the algorithms that interpret these kinetic signatures to call 6mA sites require well-defined control templates. nih.gov Synthetic oligonucleotides containing 6mA at specific, predetermined locations are essential for this purpose. This compound is used to synthesize these ground-truth DNA templates. idtdna.com By sequencing these known standards, researchers can train the detection software, determine the characteristic IPD ratio signature for 6mA, assess the sensitivity and accuracy of the method, and establish a baseline for distinguishing true modification signals from sequencing noise. nih.govnih.govbiorxiv.org

Table 1: Comparison of Methodologies for 6mA Detection and Quantification

| Methodology | Principle | Resolution | Output | Role of this compound |

|---|---|---|---|---|

| LC-MS/MS | Chromatographic separation and mass-based detection of digested nucleosides. | N/A (Global) | Absolute or relative quantification of total 6mA. | Precursor for creating pure analytical standards for calibration curves. thermofisher.com |

| MeDIP-seq | Immunoprecipitation of methylated DNA fragments using a 6mA-specific antibody, followed by sequencing. | Low (~100-200 bp) | Genome-wide map of enriched 6mA regions. | Building block for synthesizing control DNA to validate antibody specificity. biosyn.com |

| SMRT Sequencing | Direct detection of base modifications by observing DNA polymerase kinetics during sequencing. | Single-nucleotide | Precise location and stoichiometry of 6mA at the single-molecule level. | Building block for synthesizing control DNA to train and validate modification detection algorithms. idtdna.com |

Restriction Endonuclease-Based Sequencing (6mA-RE-seq)

Restriction Endonuclease-Based Sequencing, often referred to as 6mA-RE-seq or DpnI-assisted 6mA sequencing (DA-6mA-seq), is a method that provides single-base resolution for mapping 6mA sites within a genome. biorxiv.orgresearchgate.net This technique leverages restriction enzymes that are sensitive to the methylation status of adenine (B156593) within their specific recognition sequences. nih.gov

The most commonly used enzyme for this purpose is DpnI, which specifically cleaves the sequence 5'-GATC-3' only when the adenine base is methylated (G(6m)ATC). nih.govacs.org The workflow for this method involves the following key steps:

Genomic DNA Digestion: Genomic DNA is isolated and digested with a 6mA-sensitive restriction enzyme like DpnI.

Library Preparation and Sequencing: The resulting DNA fragments are prepared into a sequencing library. The sites cleaved by the enzyme generate fragment ends that can be specifically tagged and identified through high-throughput sequencing.

Data Analysis: The sequencing reads are mapped back to a reference genome. The locations of the fragment ends indicate the precise positions of the enzyme's cleavage, and by inference, the locations of 6mA within the recognized sequence motif. nih.gov

While 6mA-RE-seq offers high precision, its primary limitation is its dependency on the enzyme's recognition site. biorxiv.org Consequently, it can only detect 6mA within specific sequence contexts (e.g., GATC for DpnI), leaving modifications in other sequence contexts undetected. nih.govacs.org

Limitations and Reproducibility Considerations in Genomic 6mA Mapping

The accurate mapping of 6mA in genomic DNA, particularly in eukaryotes where it is a low-abundance modification, is fraught with challenges that affect the reproducibility and reliability of results. biorxiv.orgnih.gov Different methodologies possess distinct limitations, leading to sometimes controversial findings in the field. biorxiv.org

Antibody-Based Methods (DIP-seq/MeRIP-seq): DNA immunoprecipitation sequencing (DIP-seq) uses antibodies to enrich for DNA fragments containing 6mA. While useful for identifying regions of 6mA enrichment, these methods suffer from significant drawbacks. nih.gov They typically offer low resolution, often in the range of hundreds of base pairs, making it impossible to pinpoint the exact location of the modification. acs.org Furthermore, the specificity of anti-6mA antibodies has been questioned, with studies showing potential for off-target binding and a high false-discovery rate, especially when the modification is rare. nih.govresearchgate.net The reproducibility of these methods can be low, with peak overlap between different studies of the same cell type varying from approximately 30% to 60%. researchgate.net

Single-Molecule Real-Time (SMRT) Sequencing: SMRT sequencing can theoretically detect base modifications directly by monitoring the kinetics of DNA polymerase activity. While effective for detecting the high levels of 6mA in bacterial genomes, its application to mammalian DNA has been problematic. biorxiv.org SMRT sequencing is reported to have high false-positive rates and tends to overestimate 6mA levels in eukaryotic genomes. acs.org This may be due to confounding factors such as the presence of other DNA modifications (like 5-methylcytosine) and the very low abundance of 6mA. biorxiv.org

Contamination and Low Abundance: A pervasive issue in 6mA research is the risk of contamination from bacterial DNA, which is rich in 6mA. nih.gov Given the extremely low levels of 6mA reported in most mammalian tissues (as low as ~0.0001%), even minor bacterial contamination can lead to a significant overestimation of the 6mA:A ratio and false-positive signals. nih.gov This fundamental challenge underscores the need for rigorous controls and orthogonal validation using multiple detection methods.

Table 1: Summary of Limitations in Major Genomic 6mA Mapping Techniques

| Technique | Primary Application | Key Limitations | Resolution | References |

| 6mA-RE-seq | Single-site mapping | Limited to specific sequence recognition motifs (e.g., GATC). | Single Nucleotide | nih.gov, biorxiv.org |

| DIP-seq/MeRIP-seq | Genome-wide enrichment mapping | Low resolution, antibody off-target binding, high false-discovery rate, poor reproducibility. | ~100-300 nucleotides | nih.gov, acs.org, researchgate.net |

| SMRT Sequencing | Direct detection | High false-positive rate in eukaryotes, overestimation of 6mA levels. | Single Nucleotide | acs.org, biorxiv.org |

Chromatographic Separation Techniques (HPLC, UPLC, GC, CE) for Modified Nucleoside Isolation

Chromatographic techniques are fundamental for the separation and quantification of modified nucleosides from complex biological samples. After enzymatic or chemical hydrolysis of DNA or RNA into individual nucleosides, these methods are employed to isolate and measure compounds like N6-methyladenosine. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most established and widely used method for analyzing modified nucleosides. nih.gov Separation is achieved on a hydrophobic stationary phase, such as a C18 column, with a polar mobile phase, typically a buffer mixed with an organic solvent like acetonitrile (B52724) or methanol. thepharmajournal.comprotocols.io Nucleosides are resolved based on their differing hydrophobicities. nih.gov Detection is commonly performed using a UV detector, as the aromatic nature of nucleobases provides a characteristic absorbance spectrum (e.g., at 254 nm). nih.govthepharmajournal.com For enhanced specificity and structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS), which provides mass-to-charge ratio information for definitive identification. nih.govspringernature.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. fortis-technologies.com A complete separation of multiple modified nucleosides that might take over 10 minutes on an HPLC system can often be achieved in under 3 minutes using UPLC, making it highly suitable for high-throughput analysis. fortis-technologies.com

Gas Chromatography (GC): The use of GC for nucleoside analysis is less common. Nucleosides are non-volatile compounds and must first be chemically modified (derivatized) to increase their volatility before they can be analyzed by GC. This additional sample preparation step adds complexity and potential for analytical variability, making liquid chromatography methods generally preferable.

Capillary Electrophoresis (CE): CE is a powerful technique that separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. acs.org It offers very high separation efficiency, short analysis times (often under 10 minutes), and requires minimal sample and reagent consumption. nih.govacs.org Because nucleosides are charged molecules over a wide pH range, they are well-suited for CE analysis. acs.org This method has been successfully applied to the rapid separation and quantification of various modified nucleosides from biological fluids. acs.orgacs.org

Table 2: Comparison of Chromatographic Techniques for Modified Nucleoside Analysis

| Technique | Principle of Separation | Typical Analysis Time | Advantages | Disadvantages | References |

| HPLC | Differential partitioning based on hydrophobicity | 10 - 30 min | Robust, widely available, easily coupled to MS | Moderate resolution and speed | thepharmajournal.com, nih.gov |

| UPLC | Same as HPLC, but with smaller column particles | < 5 min | High resolution, high speed, high sensitivity | Higher backpressure requires specialized equipment | fortis-technologies.com |

| GC | Partitioning based on volatility | Variable | High resolution for volatile compounds | Requires chemical derivatization for nucleosides | - |

| CE | Differential migration based on charge-to-size ratio | < 15 min | High efficiency, fast, low sample consumption | Lower concentration sensitivity than LC-MS | acs.org, acs.org |

Spectroscopic Methods (e.g., NMR Spectroscopy) for Structural Elucidation

While chromatographic and mass spectrometry methods are excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the unambiguous structural elucidation of novel or modified nucleosides. uni-muenchen.de

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule in solution by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N). For a compound like N6-methyl-2'-deoxyadenosine, NMR can unequivocally confirm the identity and location of the methyl group.

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, signal integrations, and coupling patterns can be used to piece together molecular fragments.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms. uni-muenchen.de For instance, an HMBC experiment can show a correlation between the protons of the methyl group and the C6 carbon of the adenine ring, providing definitive proof that the methylation occurred at the N6 position.

Beyond static structure determination, advanced NMR techniques like R1ρ relaxation dispersion and Chemical Exchange Saturation Transfer (CEST) can be used to study the impact of modifications on the dynamics and kinetics of nucleic acids. nih.gov For example, NMR studies have shown that the N6-methyl group of adenosine (B11128) prefers a syn conformation in a single strand but must adopt an energetically unfavorable anti conformation to form a standard Watson-Crick base pair, thus explaining how the m6A modification can destabilize an RNA or DNA duplex. nih.gov

Emerging Research Areas and Future Perspectives in N6 Methyladenine Biology

Investigating Dynamic Regulation and Reversibility of 6mA Modifications